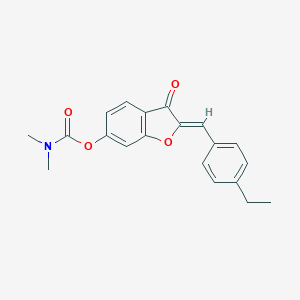
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as EDO, is a synthetic compound used in scientific research. EDO has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of growth in certain pests.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating certain pathways, such as the caspase pathway. In pests, this compound has been shown to inhibit the activity of certain enzymes, leading to growth inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is that it is relatively easy to synthesize and can be done on a large scale. This makes it a potential candidate for use in various fields of scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to study.
Direcciones Futuras
There are several future directions for the study of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. In agriculture, further studies are needed to determine the efficacy of this compound as a pesticide and its potential environmental impact. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential use in other environmental applications.
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in medicine, agriculture, and environmental science. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is synthesized by the reaction of 4-ethylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base, followed by the reaction with dimethylcarbamoyl chloride. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively simple and can be done on a large scale.
Aplicaciones Científicas De Investigación
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its potential as an antifungal and antibacterial agent.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound can inhibit the growth of certain pests, making it a potential candidate for use in crop protection.
In environmental science, this compound has been studied for its potential use in water treatment. Studies have shown that this compound can remove certain pollutants from water, making it a potential candidate for use in wastewater treatment.
Propiedades
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-13-5-7-14(8-6-13)11-18-19(22)16-10-9-15(12-17(16)25-18)24-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJNCHRYAEPBU-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B357022.png)
![2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B357023.png)
![(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357024.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357025.png)

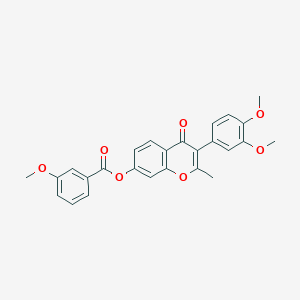
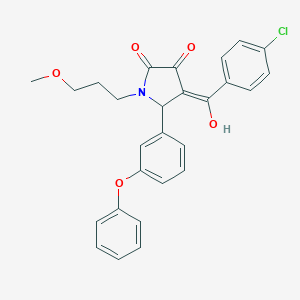
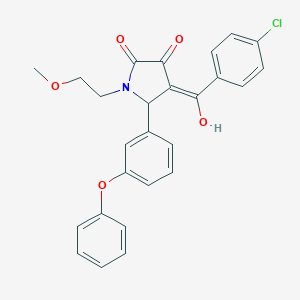
![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B357037.png)
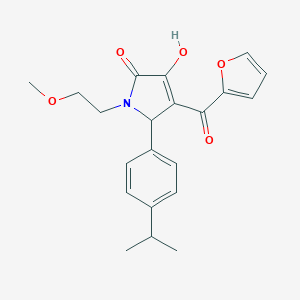
![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B357041.png)

![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357049.png)